Selective Cytotoxicity: 1β,10β-Epoxydehydroleucodin vs. Its Natural Occurring Co-Isolates
In a 2018 study of ten guaianolides isolated from Artemisia myriantha, 1β,10β-epoxydehydroleucodin (compound 3) demonstrated selective, though moderate, cytotoxicity against human liver cancer cells (Bel-7402) with an IC₅₀ of 5.35 μmol·L⁻¹ [1]. This contrasts with other compounds in the same extract, such as compound 6 (3-O-methyl-iso-secotanapartholide), which was more potent against gastric cancer cells (BGC-823) with an IC₅₀ of 2.68 μmol·L⁻¹. This evidence positions 1β,10β-epoxydehydroleucodin as a compound with a defined, moderate activity profile against a specific cell line, rather than a broadly potent cytotoxic agent.
| Evidence Dimension | Cytotoxicity (Cell Viability Inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 5.35 μmol·L⁻¹ against Bel-7402 (human liver cancer) cells |
| Comparator Or Baseline | Compound 6 (3-O-methyl-iso-secotanapartholide) from the same study: IC₅₀ = 2.68 μmol·L⁻¹ against BGC-823 (human gastric cancer) cells |
| Quantified Difference | Target compound is ~2x less potent than comparator, but with distinct cell line selectivity (liver vs. gastric) |
| Conditions | Cytotoxicity assay against human cancer cell lines Bel-7402 and BGC-823 |
Why This Matters
This data defines a specific, measurable biological activity for procurement, differentiating it from the more general 'anti-cancer' claims often associated with this compound class.
- [1] Zan, K., et al. Guaianolides from aerial parts of Artemisia myriantha. Zhongguo Zhong Yao Za Zhi. 2018, 43(11): 2294-2299. View Source
